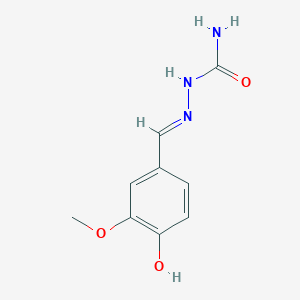

4-hydroxy-3-methoxybenzaldehyde semicarbazone

Description

Structure

3D Structure

Properties

IUPAC Name |

[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-15-8-4-6(2-3-7(8)13)5-11-12-9(10)14/h2-5,13H,1H3,(H3,10,12,14)/b11-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNACHOJLTKNOHU-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425648 | |

| Record name | Hydrazinecarboxamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16742-60-2 | |

| Record name | Hydrazinecarboxamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Hydroxy 3 Methoxybenzaldehyde Semicarbazone

Primary Synthesis Pathways for 4-hydroxy-3-methoxybenzaldehyde Semicarbazone

The formation of this compound typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and semicarbazide (B1199961). This reaction can be achieved through various protocols, ranging from traditional methods that require heating and acidic catalysts to more environmentally benign modern techniques.

Classical Condensation Reaction Protocols

Conventional methods for synthesizing this compound often employ a condensation reaction under reflux conditions. A common approach involves reacting equimolar amounts of vanillin (B372448) and semicarbazide hydrochloride in an alcoholic solvent, such as ethanol (B145695). orientjchem.org The reaction is typically catalyzed by an acid, like glacial acetic acid or hydrochloric acid, to facilitate the nucleophilic attack of the semicarbazide onto the carbonyl carbon of the aldehyde. researchgate.netnih.gov

The general reaction scheme is as follows:

Reactants: 4-hydroxy-3-methoxybenzaldehyde and Semicarbazide Hydrochloride

Solvent: Ethanol or Methanol (B129727) orientjchem.org

Catalyst: Glacial Acetic Acid or Hydrochloric Acid researchgate.netnih.gov

Conditions: Reflux for a period ranging from 30 minutes to 5 hours. nih.govresearchgate.net

Upon completion of the reaction and subsequent cooling, the product precipitates out of the solution and can be collected by filtration, washed, and recrystallized to yield the pure this compound. orientjchem.org

Table 1: Comparison of Classical Synthesis Protocols

| Catalyst | Solvent | Reaction Time | Reference |

| Glacial Acetic Acid | Ethanol | 30 minutes | researchgate.net |

| Hydrochloric Acid | Ethanol | 5 hours | nih.gov |

| None specified | Methanol/Ethanol | 2 hours | orientjchem.org |

Green Chemistry Approaches in Semicarbazone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of this compound, green chemistry approaches focus on the use of less toxic solvents, milder reaction conditions, and improved energy efficiency.

One notable green method involves the use of alternative solvents such as ethyl lactate (B86563) or dimethyl isosorbide (B1672297) (DMI) at room temperature. technologypublisher.com These solvents are renewable and less toxic compared to traditional organic solvents. The reaction of an aromatic aldehyde like vanillin with semicarbazide hydrochloride in these green solvents proceeds without the need for heating. technologypublisher.com

Key features of these green synthetic methods include:

Ambient Temperature: The reactions are carried out at room temperature, eliminating the need for heating and reducing energy consumption. technologypublisher.com

Rapid Reaction Times: The synthesis can be significantly faster than classical methods, with high yields and purity achieved in as little as 17 minutes on a small scale. technologypublisher.com

Renewable Solvents: Ethyl lactate is an FDA-approved food additive, and DMI is used in cosmetic formulations, highlighting their low toxicity profiles. technologypublisher.com

Table 2: Green Synthesis of Vanillin Semicarbazone

| Green Solvent | Scale | Reaction Time | Yield | Purity | Reference |

| Ethyl Lactate | 0.2 g | 17 minutes | 90% | 98.5% | technologypublisher.com |

| Ethyl Lactate | 250 g | 1 hour | 90% | 98.5% | technologypublisher.com |

These green approaches not only offer environmental benefits but also often result in higher yields and simplified purification processes.

Structural Modification and Homologous Series Preparation

The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of derivatives with potentially altered physicochemical and biological properties.

Alkylation and Substituent Derivatization

The synthesis of derivatives of 4-hydroxy-3-methoxybenzaldehyde can be readily achieved by reacting vanillin with a variety of substituted semicarbazides or thiosemicarbazides. This approach allows for the introduction of different alkyl and aryl groups on the terminal nitrogen atom of the semicarbazone moiety. For instance, a series of seven vanillin semicarbazones were synthesized by refluxing aryl semicarbazides with vanillin in the presence of glacial acetic acid. researchgate.net

Furthermore, the phenolic hydroxyl group and the aromatic ring of the vanillin moiety are also amenable to chemical modification, although derivatization at the semicarbazide portion is more commonly reported for creating homologous series. The synthesis of 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone and 4-hydroxy-3-methoxybenzaldehyde 4-phenylthiosemicarbazone are examples of such derivatizations. nih.gov

Exploration of Isomeric Forms and Tautomeric Equilibrium

The molecular structure of this compound allows for the existence of different geometric isomers and tautomers. The C=N double bond can lead to syn and anti (or E and Z) isomers. X-ray crystallography studies of related thiosemicarbazone derivatives of vanillin have shown that the molecule often adopts a trans conformation about the C=N bond. researchgate.net

Moreover, the semicarbazone moiety can exhibit tautomerism, specifically keto-enol (or more accurately, amide-imidol) tautomerism. While not extensively studied for this specific compound, research on related Schiff base derivatives of o-vanillin has demonstrated the interconversion between the enolimine and ketoamine tautomeric forms. nih.gov This equilibrium can be influenced by factors such as the polarity of the solvent. nih.gov The presence of intramolecular hydrogen bonding can also play a crucial role in stabilizing certain tautomeric or isomeric forms. researchgate.net

Computational studies on similar azomethine derivatives have shown that different tautomers can exist in equilibrium, and the energy difference between them can be small. nih.gov This suggests that this compound likely exists as an equilibrium mixture of different structural forms in solution.

Coordination Chemistry of 4 Hydroxy 3 Methoxybenzaldehyde Semicarbazone Complexes

Ligand Behavior and Coordination Modes

Denticity and Chelation Mechanisms

4-hydroxy-3-methoxybenzaldehyde semicarbazone typically acts as a neutral bidentate ligand when coordinating with transition metal ions like Nickel(II) and Cobalt(II). ijcmas.comonlinescientificresearch.com The primary coordination sites are the azomethine nitrogen atom and the carbonyl oxygen atom of the semicarbazone moiety. ijcmas.comonlinescientificresearch.com This mode of chelation results in the formation of a stable five-membered ring, which is a common feature in the coordination chemistry of semicarbazone-based ligands.

Spectroscopic evidence, particularly from infrared (IR) studies, confirms this coordination behavior. Upon complexation, the characteristic stretching vibration of the azomethine group (C=N) shifts, indicating the involvement of the azomethine nitrogen in the bond with the metal ion. onlinescientificresearch.com Concurrently, new absorption bands appear at lower frequencies, which are attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ijcmas.comonlinescientificresearch.com This bidentate nature allows the ligand to form stable complexes, often with a 2:1 ligand-to-metal stoichiometry. onlinescientificresearch.com

Influence of Substituents on Ligand Properties

The electronic properties of the this compound ligand are significantly influenced by the substituents on the aromatic ring. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups at the para and meta positions, respectively, relative to the azomethine linkage, play a crucial role. Both of these groups are known to be electron-donating.

The electron-donating nature of the hydroxyl and methoxy groups increases the electron density on the benzene (B151609) ring. This increased electron density can be delocalized through the π-system of the ring and onto the azomethine group. As a result, the basicity of the azomethine nitrogen atom is enhanced, making it a more effective donor towards the metal center. This enhanced donor capacity can lead to the formation of more stable metal complexes.

Synthesis and Characterization of Metal Complexes

Preparation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved through a direct reaction between the ligand and a suitable metal salt in an alcoholic solvent. For the preparation of Ni(II) and Co(II) complexes, a hot ethanolic solution of the respective metal chloride hexahydrate (NiCl₂·6H₂O or CoCl₂·6H₂O) is added dropwise to a refluxing ethanolic solution of the ligand. onlinescientificresearch.com

The reaction is generally carried out with a 2:1 ligand-to-metal molar ratio. onlinescientificresearch.com The mixture is refluxed for several hours to ensure the completion of the reaction. onlinescientificresearch.comsemanticscholar.org Upon cooling, the solid metal complex precipitates out of the solution. onlinescientificresearch.com The resulting product is then isolated by filtration, washed with ethanol (B145695) to remove any unreacted starting materials, and subsequently dried. onlinescientificresearch.com This straightforward synthetic route yields stable, often colored, solid complexes. researchgate.net

Synthesis of Organometallic Complexes, including Organotin(IV) Derivatives

The synthesis of organometallic complexes, particularly organotin(IV) derivatives, of this compound involves the reaction of the ligand with various organotin(IV) chlorides. researchgate.net Common precursors include dimethyltin (B1205294) dichloride (Me₂SnCl₂), dibutyltin (B87310) dichloride (Bu₂SnCl₂), and tributyltin chloride (Bu₃SnCl). researchgate.net

The general procedure entails slowly adding a solution of the semicarbazone ligand in a solvent like tetrahydrofuran (B95107) (THF) to a solution of the corresponding organotin(IV) chloride in the same solvent. researchgate.net The reaction mixture is stirred for several hours at room temperature. researchgate.net The resulting organotin(IV) complexes are typically colored solids and can be isolated by filtration, followed by washing with a non-polar solvent like cyclohexane (B81311) and drying under vacuum. researchgate.net In some syntheses involving related ligands, a base such as potassium hydroxide (B78521) (KOH) is used to facilitate the deprotonation of the ligand, promoting coordination. ias.ac.in

Structural Elucidation of Coordination Compounds

A comprehensive array of analytical and spectroscopic techniques is employed to determine the structure of the coordination compounds of this compound.

Elemental analysis is fundamental in determining the empirical formula of the complexes, which helps in establishing the ligand-to-metal ratio. researchgate.net

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. As mentioned earlier, a shift in the ν(C=N) band of the azomethine group to a lower frequency upon complexation is indicative of the nitrogen atom's coordination to the metal center. onlinescientificresearch.comnih.gov The appearance of new bands in the far-IR region, attributable to ν(M-N) and ν(M-O) vibrations, provides direct evidence of the formation of coordination bonds. ijcmas.comonlinescientificresearch.com

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the ligand and the complex. The spectra of the complexes typically show shifts in the absorption bands of the ligand, as well as the appearance of new charge-transfer bands, which confirms the coordination between the ligand and the metal ion. ijcmas.comias.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy , including ¹H, ¹³C, and ¹¹⁹Sn NMR, is particularly valuable for characterizing the structure of these complexes in solution, especially for diamagnetic complexes like those of organotin(IV). researchgate.netias.ac.in ¹H and ¹³C NMR spectra help in confirming the structure of the ligand framework within the complex. For organotin(IV) complexes, ¹¹⁹Sn NMR is crucial for determining the coordination number and geometry around the tin atom. researchgate.netias.ac.in

The table below summarizes key IR spectral data for this compound and its transition metal complexes.

| Compound | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |

| Ligand (L) | ~1612 | - | - |

| Ni(II) Complex | ~1602 | ~570 | ~536 |

| Co(II) Complex | ~1602 | N/A | N/A |

Data is based on reported values and may vary slightly between different studies. ijcmas.com

Proposed Geometries and Stereochemistry (e.g., Octahedral, Tetragonally Distorted)

The geometry of metal complexes with this compound is dictated by several factors, including the coordination number of the central metal ion, its electronic configuration, and the steric and electronic properties of the ligand itself. Spectroscopic and analytical studies have revealed that these complexes adopt several common geometries.

Six-coordinate geometries are frequently observed, with many complexes exhibiting an octahedral or distorted octahedral arrangement. onlinescientificresearch.comnih.gov For instance, complexes of Vanadium(II), Manganese(II), and Copper(II) have been reported to possess a tetragonally distorted octahedral (D4h) symmetry. orientjchem.orgresearchgate.net This distortion is a consequence of the Jahn-Teller effect in certain d-electron configurations or ligand-field effects. Similarly, a Co(III) complex where the ligand acts as a tridentate ONS donor (in its thiosemicarbazone form) displays a moderately distorted octahedral geometry with an S₂N₂O₂ coordination sphere. nih.goviucr.org Vanadium(V) complexes also show distorted octahedral geometries. researchgate.net

Four-coordinate geometries such as square planar and tetrahedral are also prevalent. onlinescientificresearch.comrdd.edu.iq For example, complexes of Ni(II) and Cu(II) with a related vanillin (B372448) Schiff base have been proposed to have a square planar geometry, while other metals in the same study suggested a tetrahedral geometry. rdd.edu.iq A Co(II) complex with vanillin thiosemicarbazone was also found to have a square planar configuration. ias.ac.in

The following table summarizes the proposed geometries for various metal complexes based on spectral and magnetic studies.

| Central Metal Ion | Proposed Geometry | Method of Determination |

| Vanadium(II) | Tetragonally Distorted Octahedral | UV/Visible and ESR Spectra |

| Manganese(II) | High-Spin Octahedral | Magnetic Moment & UV/Visible Spectra |

| Cobalt(II) | Square Planar | Magnetic Moment |

| Cobalt(III) | Distorted Octahedral | X-ray Crystallography |

| Nickel(II) | Square Planar | Magnetic Moment & Electronic Spectra |

| Copper(II) | Tetragonally Distorted Octahedral | UV/Visible and ESR Spectra |

| Vanadium(V) | Distorted Octahedral / Square Pyramidal | X-ray Crystallography |

| Zinc(II) | Four-coordinated (Tetrahedral) | Spectral Studies |

This table is generated from data found in references nih.govorientjchem.orgresearchgate.netnih.goviucr.orgresearchgate.netrdd.edu.iqias.ac.in.

Influence of Central Metal Ions on Complex Architecture

The identity of the central metal ion is a critical determinant of the final architecture of the coordination complex. The metal ion's intrinsic properties, such as its size (ionic radius), preferred coordination number, and d-electron configuration, profoundly influence the complex's geometry, stoichiometry, and even the ligand's coordination mode. mdpi.com

Studies on a series of complexes with 2-hydroxy-3-methoxybenzaldehyde (B140153) semicarbazone (HMBS) and different metal ions (Dy³⁺, Er³⁺, Ni²⁺, and V⁵⁺) highlight this dependency. mdpi.com The ionic radius, for example, can affect the intramolecular interactions within the complex. In binuclear lanthanide complexes, the larger Dy³⁺ ion prevents certain intramolecular interactions that are present in the complex with the smaller Er³⁺ ion. mdpi.com

The nature of the metal ion also dictates the coordination environment. For example, in reactions with vanadium salts under different conditions, the same ligand yielded a complex with a distorted octahedral V⁵⁺ center and another with a distorted square-pyramidal environment typical for a VO₂⁺ core. researchgate.net This demonstrates that the oxidation state and resulting core (e.g., VO³⁺ vs. VO₂⁺) directly shape the complex's geometry. Furthermore, the interaction energies between the ligand's donor atoms and the metal center vary with the metal; for instance, these energies were found to be lower for vanadium(V) compared to nickel(II), likely due to the presence of oxido-ligands on the vanadium. mdpi.com

A comparison of different transition metal complexes reveals a tendency for certain metals to favor specific geometries. While Mn(II) often forms high-spin octahedral complexes, Ni(II) and Co(II) complexes with similar ligands have been characterized as square planar. orientjchem.orgias.ac.in This preference is rooted in the crystal field stabilization energy associated with each geometry for a given d-electron count.

Role of Axial Ligands in Coordination Environment

In complexes with coordination numbers greater than four, such as octahedral geometries, the ligands positioned along the z-axis (axial ligands) play a significant role in modulating the coordination environment. These ligands can be solvent molecules, counter-ions from the metal salt used in synthesis, or other co-ligands.

The nature of the axial ligand can influence the degree of distortion in the complex. In a study of tetragonally distorted octahedral complexes of this compound, the extent of distortion was found to be dependent on the axially coordinated anions. orientjchem.orgresearchgate.net Specifically, the tetragonal distortion parameter (Dt) was observed to be highest for chloride ions and lowest for nitrate (B79036) ions in the axial positions. orientjchem.orgresearchgate.net This indicates that the electronic properties and size of the axial ligand directly impact the ligand field around the metal ion.

Axial ligands can also complete the coordination sphere of the metal. In a vanadium(V) complex, the distorted octahedral geometry is achieved by the tridentate semicarbazone ligand, an ethoxy group, and either an ethanol or water molecule occupying the remaining coordination sites. researchgate.net The presence of these relatively labile axial solvent ligands can be important for the reactivity of the complex. Similarly, the presence of nitrato (NO₃⁻) ligands has been shown to have a decisive role in the stabilizing interactions within certain lanthanide complexes containing this semicarbazone ligand. mdpi.com

The following table details the effect of different axial ligands on the properties of the metal complexes.

| Central Metal Ion | Axial Ligand | Observed Effect |

| Vanadium(II) | Chloride (Cl⁻) | Maximum tetragonal distortion |

| Vanadium(II) | Acetate (CH₃COO⁻) | Intermediate tetragonal distortion |

| Vanadium(II) | Nitrate (NO₃⁻) | Minimum tetragonal distortion |

| Dysprosium(III) / Erbium(III) | Nitrate (NO₃⁻) | Plays a decisive role in stabilizing interactions |

| Vanadium(V) | Ethanol (EtOH) / Water (H₂O) | Completes the octahedral coordination sphere |

This table is generated from data found in references orientjchem.orgresearchgate.netresearchgate.netmdpi.com.

Advanced Spectroscopic and Crystallographic Probes for Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for confirming the formation of 4-hydroxy-3-methoxybenzaldehyde semicarbazone and elucidating its coordination behavior with metal ions. The FT-IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to its various functional groups. Upon complexation with metal ions such as Nickel(II) and Cobalt(II), significant shifts in these vibrational frequencies occur, providing direct evidence of ligand-to-metal coordination. ijcmas.comonlinescientificresearch.com

In the free ligand, distinct bands are observed for the amine and amide N-H stretching vibrations, typically appearing around 3295 cm⁻¹ and 3294 cm⁻¹, respectively. onlinescientificresearch.com The spectrum also shows a strong band for the azomethine group (C=N) at approximately 1612 cm⁻¹ and a band for the carbonyl group (C=O) of the semicarbazone moiety. onlinescientificresearch.comresearchgate.net

Upon formation of metal complexes, one of the most indicative changes is the shift of the azomethine ν(C=N) band to a lower frequency (e.g., 1602 cm⁻¹ in Ni(II) and Co(II) complexes). onlinescientificresearch.com This shift to a lower wavenumber suggests a decrease in the double bond character of the C=N group, which is a direct consequence of the coordination of the azomethine nitrogen atom to the metal center. onlinescientificresearch.com This establishes the participation of the azomethine nitrogen in chelation.

Furthermore, studies confirm that the ligand acts as a neutral bidentate species, coordinating through both the azomethine nitrogen and the oxygen atom of the semicarbazone's carbonyl group. ijcmas.comonlinescientificresearch.com Evidence for the involvement of the carbonyl oxygen comes from the shift in its corresponding vibrational band upon complexation. The formation of new, weaker bands in the far-infrared region of the spectra of the complexes, which are absent in the free ligand, can be attributed to ν(M-N) and ν(M-O) stretching vibrations, further confirming the coordination. ijcmas.comonlinescientificresearch.com For instance, new bands have appeared at 505 cm⁻¹ and 559 cm⁻¹ due to ν(M-N) and at 619 cm⁻¹ and 615 cm⁻¹ due to ν(M-O) in Nickel(II) and Cobalt(II) complexes, respectively. onlinescientificresearch.com The persistence of the ν(OH) band, typically in the 3442-3481 cm⁻¹ range, in both the ligand and its complexes indicates that the phenolic hydroxyl group does not participate in the coordination. onlinescientificresearch.com

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound (L1) and its Metal Complexes.

| Functional Group | L1 (Free Ligand) | Ni(II) Complex | Co(II) Complex | Interpretation of Shift |

|---|---|---|---|---|

| ν(OH) | 3442-3481 | 3442-3481 | 3442-3481 | No significant shift; OH group not involved in coordination. |

| ν(NH₂) | 3295 | - | - | Indicates presence in free ligand. |

| ν(NH) | 3294 | - | - | Indicates presence in free ligand. |

| ν(C=N) Azomethine | 1612 | 1602 | 1602 | Shift to lower frequency indicates coordination of azomethine nitrogen. onlinescientificresearch.com |

| ν(M-N) | - | 505 | 559 | Appearance of new band confirms M-N bond formation. onlinescientificresearch.com |

| ν(M-O) | - | 619 | 615 | Appearance of new band confirms M-O bond formation. onlinescientificresearch.com |

Data compiled from Hussein, M. B., & Djima, O. H. (2025). onlinescientificresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable data on the molecular structure of this compound in the solution state. Through various NMR techniques, it is possible to map the proton and carbon framework of the molecule and investigate the structural changes upon complexation.

The ¹H NMR spectrum of this compound allows for the assignment of each proton in the molecule. In a deuterated solvent like DMSO-d₆, the spectrum shows characteristic signals that confirm the compound's structure. researchgate.net The phenolic hydroxyl proton (-OH) typically appears as a singlet, as does the proton of the azomethine group (-CH=N). The aromatic protons on the benzene (B151609) ring appear as multiplets or doublets in their expected regions, and the methoxy (B1213986) group (-OCH₃) protons resonate as a sharp singlet. researchgate.net

Upon the formation of organotin(IV) complexes, for example, changes in the chemical shifts of the ligand's protons are observed. These shifts provide insight into the coordination environment and conformational changes in solution. The disappearance or significant shift of N-H protons can indicate deprotonation and coordination to the metal center. Similarly, shifts in the aromatic and azomethine proton signals confirm the interaction of the ligand with the metal ion. researchgate.netresearchgate.net

Table 2: ¹H NMR Spectral Data for this compound Derivative in DMSO-d₆.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH=N (azomethine) | 8.65 | singlet | - |

| Aromatic H | 7.94 | doublet | 7.65 |

| Aromatic H | 7.62 | multiplet | - |

| Aromatic H | 7.15 | doublet | 7.65 |

| Aromatic H | 7.04 | doublet | 8.4 |

| Aromatic H | 6.88 | multiplet | - |

| -OCH₃ (methoxy) | 3.81 | singlet | - |

Data is for a derivative as reported in Asaruddin et al. (2015). researchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound and its complexes. The spectrum of the free ligand shows distinct signals for each carbon atom, including the aromatic carbons, the methoxy carbon, the azomethine carbon, and the carbonyl carbon of the semicarbazone moiety. researchgate.netresearchgate.net

The chemical shifts of the carbon atoms, particularly the azomethine and carbonyl carbons, are sensitive to the coordination environment. Upon complexation with a metal ion, these signals often shift, indicating a change in the electronic distribution around these atoms due to their involvement in bonding with the metal center. This data is crucial for confirming the coordination sites identified by FT-IR spectroscopy. While the literature confirms the use of ¹³C NMR for the characterization of this ligand and its organotin(IV) complexes, specific comprehensive data tables for the semicarbazone and its direct metal complexes are not widely detailed in the available search results. researchgate.netresearchgate.net

For organometallic complexes, particularly those involving tin, advanced NMR techniques like ¹¹⁹Sn NMR are exceptionally informative. researchgate.net ¹¹⁹Sn NMR spectroscopy provides direct information about the coordination number and geometry around the tin atom in organotin(IV) complexes. mdpi.com

The chemical shift (δ) in ¹¹⁹Sn NMR is highly dependent on the coordination environment. For instance, four-coordinate organotin(IV) complexes typically exhibit signals in one region of the spectrum, while five- and six-coordinate complexes resonate in different, distinct regions. Studies on organotin(IV) complexes with ligands derived from 4-hydroxy-3-methoxybenzaldehyde have used ¹¹⁹Sn NMR to propose tetrahedral, trigonal-bipyramidal, or octahedral geometries around the tin center. researchgate.netmdpi.com For example, a ¹¹⁹Sn NMR signal at +115.98 ppm can indicate a four-coordinate quasi-tetrahedral geometry, whereas signals in the range of -93.1 to -140.4 ppm are indicative of a distorted trigonal bipyramidal geometry. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to unambiguously assign all proton and carbon signals, especially for complex structures or to differentiate between possible isomers in solution. However, specific studies applying 2D-NMR to this compound were not identified in the provided search results.

Table 3: Representative ¹¹⁹Sn NMR Data for Organotin(IV) Complexes.

| Complex Structure | ¹¹⁹Sn Chemical Shift (δ, ppm) | Proposed Geometry/Coordination |

|---|---|---|

| [Me₃Sn(H₂L)]₂ | +139.86 | Tetrahedral (in solution) |

| Bu₃Sn(H₂L) | +115.98 | Tetrahedral (in solution) |

| [(Bu₂Sn(H₂L))₂O]₂ | -93.1, -140.4 | Distorted Trigonal-Bipyramidal |

Data compiled from Hossain, M. A., et al. (2022). mdpi.com (H₃L represents a related Schiff base ligand).

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Visible) spectroscopy is used to study the electronic transitions within this compound and its metal complexes. The UV-Vis spectrum of the free ligand in a solvent like DMSO typically displays absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic rings and the C=N and C=O chromophores. onlinescientificresearch.comresearchgate.net

While electronic absorption studies are documented, there is a lack of available data specifically detailing the emission (fluorescence or phosphorescence) properties of this compound or its complexes in the reviewed literature.

Table 4: Electronic Absorption Spectral Data (λₘₐₓ, nm) for this compound (L1) and its Complexes.

| Compound | π→π* Transition | n→π* Transition |

|---|---|---|

| L1 (Free Ligand) | 294 | 324 |

| Ni(II) Complex | 248 | 317 |

| Co(II) Complex | 250 | 315 |

Data compiled from Hussein, M. B., & Djima, O. H. (2025). onlinescientificresearch.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For Schiff bases like this compound, the UV-Vis spectrum provides information on the energy required to excite electrons from lower to higher energy orbitals.

Studies on the compound and its metal complexes have identified characteristic absorption bands. The free Schiff base ligand exhibits a notable absorption band, with one study reporting a maximum (λmax) at 317 nm, which is attributed to the n-π* (n to pi-star) electronic transition. ijcmas.com This transition involves the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital associated with the C=N azomethine group and the aromatic ring. The formation of metal complexes with this ligand confirms the coordination through the azomethine nitrogen and oxygen atoms, leading to the creation of new metal-ligand bonds. ijcmas.com

| Absorption Maximum (λmax) | Attributed Transition | Source |

|---|---|---|

| 317 nm | n-π* | ijcmas.com |

Electron Spin Resonance (ESR/EPR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized spectroscopic technique used exclusively for studying chemical species that have one or more unpaired electrons, making them paramagnetic. While this compound itself is not paramagnetic, it readily forms complexes with transition metal ions that are.

ESR/EPR spectroscopy serves as a powerful tool for characterizing these metal complexes. The technique can provide valuable information regarding the oxidation state of the metal ion, the coordination environment, and the nature of the metal-ligand bonding. nih.gov The parameters derived from an ESR spectrum, such as the g-factor and hyperfine coupling constants, can elucidate the geometry of the complex and the degree of covalent character in the bonds between the metal and the semicarbazone ligand. nih.govaps.org For instance, if this semicarbazone were complexed with a paramagnetic metal ion like Cu(II) or V(IV), ESR would be instrumental in probing the electronic structure and magnetic properties of the resulting coordination compound.

X-ray Diffraction Studies for Solid-State Architectures

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's three-dimensional structure. Although data for the exact semicarbazone is limited, extensive studies have been conducted on its direct sulphur analogues, the thiosemicarbazones, which provide profound insight into the expected molecular geometry.

For instance, the related compound 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone is essentially planar, with the maximum deviation from the mean plane of non-hydrogen atoms being just 0.1127 Å. researchgate.netnih.gov This planarity is a common feature, though substitutions on the thiosemicarbazide (B42300) moiety can introduce slight conformational twists. In the case of 4-hydroxy-3-methoxybenzaldehyde 4-ethylthiosemicarbazone, the torsion angles involving the benzene ring and the ethyl group are 11.91° and 99.4°, respectively. nih.gov The methanol (B129727) solvate of 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone is also approximately planar. nih.gov These studies consistently reveal a trans conformation about the C=N and N-N bonds. nih.govnih.gov

| Compound | Formula | Crystal System | Space Group | Cell Parameters | Source |

|---|---|---|---|---|---|

| 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone | C₉H₁₁N₃OS | Triclinic | P-1 | a = 4.5886 Å, b = 8.5213 Å, c = 13.9621 Å α = 75.898°, β = 87.669°, γ = 77.580° | researchgate.net |

| 4-hydroxy-3-methoxybenzaldehyde 4-ethylthiosemicarbazone | C₁₁H₁₅N₃O₂S | Orthorhombic | Pna2₁ | a = 8.9962 Å, b = 16.1159 Å, c = 8.5491 Å | nih.gov |

| 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol monosolvate | C₁₅H₁₅N₃O₂S·CH₃OH | Monoclinic | P2₁/n | a = 11.1833 Å, b = 8.4207 Å, c = 17.2521 Å β = 95.752° | nih.gov |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique to SC-XRD. It is primarily used to analyze the crystalline nature of a bulk sample, confirm phase purity, and identify different polymorphic forms. A PXRD pattern provides a unique fingerprint for a specific crystalline solid. While detailed single-crystal structures have been reported for analogues, specific PXRD patterns for this compound are not detailed in the available literature. However, in a typical synthesis, PXRD would be employed to verify that the synthesized bulk powder matches the crystalline phase of the single crystal used for structural determination, ensuring the homogeneity of the material.

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

The solid-state architecture of these molecules is stabilized by a rich network of intermolecular interactions. Hydrogen bonds are the most prominent of these forces.

Hydrogen Bonding: In the crystal structure of the thiosemicarbazone analogue, molecules are linked into two-dimensional networks by centrosymmetric pairs of N—H⋯S and O—H⋯O hydrogen bonds. researchgate.netnih.gov An intramolecular N—H⋯N hydrogen bond is also a recurring feature, contributing to the planarity of the molecule. nih.gov In solvated crystals, such as the methanol monosolvate, the solvent molecule actively participates in the hydrogen-bonding network, linking molecular dimers into a three-dimensional structure through O—H⋯O interactions. nih.govresearchgate.net

π-π Stacking: In addition to hydrogen bonding, π-π stacking interactions contribute to the crystal packing. The planar aromatic rings arrange in layers, with reported shortest carbon-to-carbon distances of 3.380 Å between stacked molecules, indicating significant aromatic interaction. nih.gov

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto the Hirshfeld surface, one can analyze the nature and prevalence of different atomic contacts. For related structures, Hirshfeld analysis reveals that contacts involving oxygen and hydrogen atoms are the most abundant, often comprising nearly half of the Hirshfeld surface area. nih.gov These analyses graphically represent hydrogen bonds as distinct red areas on the surface map, providing a powerful visual confirmation of these critical interactions. nih.govnih.govmdpi.com

In-Depth Computational Analysis of this compound Remains a Field for Future Investigation

Despite extensive searches for detailed computational and quantum mechanical analyses of this compound, also known as vanillin (B372448) semicarbazone, it appears that comprehensive theoretical studies as specified are not available in the current body of published scientific literature. While the synthesis, spectral characterization, and some biological activities of this compound have been reported, in-depth computational examinations according to the requested detailed outline could not be sourced.

The synthesis of vanillin semicarbazone is typically achieved by the condensation reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with semicarbazide (B1199961) hydrochloride. orientjchem.org Experimental studies have confirmed its structure and properties through techniques such as FT-IR, UV-Visible spectroscopy, and thermal analysis. orientjchem.orgdntb.gov.ua For instance, one study reports the preparation of the ligand and its subsequent complexation with various metal ions, providing experimental FT-IR data for the free ligand which could serve as a benchmark for future computational vibrational analysis. orientjchem.org Another study focuses on the growth and characterization of single crystals of the compound, detailing its spectral and thermal properties. dntb.gov.ua

However, the specific computational chemistry and quantum mechanical analyses requested—including Density Functional Theory (DFT) for geometry optimization, electronic structure analysis (HOMO-LUMO, Molecular Electrostatic Potential), Natural Bond Orbital (NBO) analysis, Time-Dependent Density Functional Theory (TDDFT) for excited-state properties, and Quantum Theory of Atoms in Molecules (QTAIM) for bonding analysis—have not been specifically reported for this compound.

Computational studies are prevalent for structurally related molecules, such as other vanillin derivatives or different types of semicarbazones, often employing the methods outlined in the query to elucidate their electronic properties, reactivity, and potential applications. For example, DFT and TD-DFT are standard tools used to investigate the geometry, electronic transitions, and non-linear optical properties of various organic compounds. ufms.br Similarly, NBO and QTAIM analyses are frequently used to understand intramolecular and intermolecular interactions, charge transfer, and the nature of chemical bonds. wikipedia.orgnih.gov

The absence of such specific computational data for this compound indicates a gap in the literature and an opportunity for new research. A thorough computational investigation would provide valuable theoretical insights into its molecular structure, stability, electronic properties, and reactivity, complementing the existing experimental data and potentially guiding the design of new derivatives with tailored properties.

Given the strict requirement to focus solely on published findings for this compound, it is not possible to construct the detailed article on its computational and quantum mechanical analyses as outlined. The necessary data from dedicated theoretical studies on this specific compound is not yet available.

Computational Chemistry and Quantum Mechanical Analyses

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the conformational landscape of a molecule, revealing the different shapes (conformers) it can adopt and the transitions between them. For a flexible molecule like 4-hydroxy-3-methoxybenzaldehyde semicarbazone, MD simulations can elucidate how its structure behaves in different environments, such as in a vacuum or in a solvent.

The primary goal of MD simulations in this context is to explore the molecule's potential energy surface. Key areas of investigation include:

Rotational Barriers: Analyzing the rotation around single bonds, such as the C-N and N-N bonds in the semicarbazone moiety and the bond connecting the benzene (B151609) ring to the imine carbon. The planarity of the molecule is a critical factor, as conjugation between the phenyl ring and the semicarbazone side chain influences electronic properties. Studies on related thiosemicarbazone derivatives have shown that the central C–N–N–C unit can adopt an anti conformation and that the phenyl ring may be rotated slightly out of this plane. nih.gov

Hydrogen Bonding: The presence of hydroxyl and amine groups allows for the formation of intramolecular and intermolecular hydrogen bonds. MD simulations can track the stability and dynamics of these bonds. For instance, an intramolecular hydrogen bond between the phenolic hydroxyl group and the methoxy (B1213986) oxygen is a known stabilizing feature in the parent vanillin (B372448) molecule. rsc.org

Solvent Effects: Performing simulations in an explicit solvent environment (e.g., water or ethanol) reveals how interactions with solvent molecules influence the conformational preferences of the compound.

A typical MD simulation would involve defining a force field (a set of parameters describing the potential energy of the atoms), placing the molecule in a simulation box (with or without solvent), and solving Newton's equations of motion iteratively. The resulting trajectory provides a wealth of information, including the stability of different conformers, the time scales of conformational changes, and the distribution of dihedral angles. While specific MD simulation studies on this compound are not widely documented, the principles are well-established in the study of similar flexible molecules. biorxiv.org

Prediction of Optoelectronic Properties and Nonlinear Optics (NLO)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic and optical properties of molecules. researchgate.net These calculations can determine how this compound interacts with electric fields, which is crucial for its potential application in optoelectronic and nonlinear optical (NLO) devices. frontiersin.org

NLO materials are of significant interest for technologies like optical switching and signal processing. sphinxsai.com The NLO response of a molecule is related to how its electron density is polarized by an intense electromagnetic field, such as a laser beam. analis.com.my Key properties calculated to evaluate NLO potential include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net

Research Findings from Computational Analyses:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap generally corresponds to higher molecular reactivity and is often associated with enhanced NLO properties, as it indicates that electrons can be more easily excited. researchgate.netanalis.com.my DFT calculations can map the electron density distribution of these orbitals, revealing the sites that act as electron donors (HOMO) and acceptors (LUMO) during electronic transitions.

Nonlinear Optical Properties: The first hyperpolarizability (β) is the primary measure of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon. Molecules with large β values are considered promising candidates for NLO applications. analis.com.my Computational studies on similar organic molecules have shown that the presence of electron-donating groups (like hydroxyl and methoxy) and electron-withdrawing groups connected by a π-conjugated system can lead to a significant NLO response. frontiersin.organalis.com.my The parent molecule, vanillin, has been experimentally shown to have an SHG efficiency twice that of the standard NLO material potassium dihydrogen phosphate (B84403) (KDP), suggesting that its derivatives are worthy of investigation. sphinxsai.com

The table below summarizes the key parameters that are typically calculated using DFT to assess the optoelectronic and NLO properties of a candidate molecule.

| Property | Symbol | Significance | Computational Method |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | DFT |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | DFT |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; indicates electronic excitability and chemical reactivity. A smaller gap is often linked to higher NLO activity. | DFT |

| Dipole Moment | μ | Measures the asymmetry of charge distribution. A large dipole moment can contribute to a larger NLO response. | DFT |

| Polarizability | α | The measure of how easily the electron cloud can be distorted by an external electric field. | DFT |

| First Hyperpolarizability | β | A measure of the second-order NLO response. A high β value is a key indicator of a promising NLO material. | DFT |

By performing these quantum mechanical calculations, researchers can screen and design molecules like this compound for specific technological applications before undertaking complex and costly experimental synthesis and characterization.

Mechanistic Investigations of Biological Activities in Research Models

Antimicrobial Activity: Mechanistic Pathways and Structure-Activity Relationships

The antimicrobial potential of 4-hydroxy-3-methoxybenzaldehyde semicarbazone and its derivatives has been evaluated against a range of pathogenic microorganisms. These studies aim to determine their efficacy and elucidate the underlying mechanisms of microbial inhibition.

Research into the antibacterial effects of this compound and its parent compound, vanillin (B372448), has shown activity against both Gram-positive and Gram-negative bacteria. The semicarbazone moiety is believed to play a crucial role in the compound's antimicrobial action. The lipophilic nature of the compound allows it to penetrate the bacterial cell wall and membrane, leading to disruption of normal cellular functions.

Studies on vanillin have demonstrated its ability to inhibit the growth of various pathogenic bacteria, including strains of Escherichia coli, Salmonella, and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for vanillin against several multidrug-resistant strains have been reported in the range of 1.25–2.5 mg/mL, with minimum bactericidal concentrations (MBCs) between 5–10 mg/mL. nih.gov It is hypothesized that the semicarbazone derivative may exhibit enhanced activity due to the presence of the azomethine group (-C=N-), which is a common feature in many antimicrobial compounds. The addition of hydrophilic substituents to the aromatic ring of similar semicarbazone derivatives has been suggested to be important for their antibacterial activity, potentially by facilitating passage through the porin channels in the cell walls of Gram-negative bacteria. nih.gov

Table 1: In Vitro Antibacterial Activity of Vanillin

| Bacterial Strain | Type | MIC (mg/mL) | MBC (mg/mL) |

| Escherichia coli (various strains) | Gram-Negative | 1.25 | 5 - 10 |

| Salmonella (various strains) | Gram-Negative | 1.25 - 2.5 | 5 - 10 |

| Staphylococcus aureus (MDR) | Gram-Positive | 2.5 | 5 - 10 |

Note: Data presented is for the parent compound, vanillin, as specific MIC/MBC values for this compound were not available in the reviewed literature. nih.gov

The antifungal properties of vanillin derivatives have also been investigated. A study on vanillin thiosemicarbazone, a closely related compound, and its metal complexes demonstrated significant antifungal activity against several fungal species, including Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus, and Mucor sp. researchgate.net The thiosemicarbazone derivative of vanillin, particularly when complexed with nickel (II), showed activity comparable to the standard antifungal drug nystatin. researchgate.net This suggests that the semicarbazone and thiosemicarbazone moieties are important for the antifungal action of these compounds. The mechanism is thought to involve the chelation of essential metal ions required for fungal growth and the disruption of fungal cell membrane integrity.

Table 2: In Vitro Antifungal Activity of Vanillin Thiosemicarbazone (VTS) and its Ni(II) Complex (NVTS)

| Fungal Species | Zone of Inhibition (mm) at 200µ g/disc |

| VTS | |

| Candida albicans | 27±1.2 |

| Aspergillus niger | - |

| Aspergillus flavus | - |

| Aspergillus fumigatus | - |

| Mucor sp. | - |

Note: Data is for the related compound vanillin thiosemicarbazone, as specific data for this compound was not available. '-' indicates data not reported in the source. researchgate.net

The antimicrobial mechanism of vanillin and its derivatives is believed to be multifactorial. For vanillin, it is suggested to be a membrane-active compound that leads to the dissipation of ion gradients and the inhibition of respiration in bacteria. nih.govresearchgate.net Studies on E. coli have shown that vanillin can disrupt cell membrane integrity, leading to the leakage of intracellular components, including ATP. nih.gov Furthermore, transcriptome analysis has revealed that vanillin treatment affects genes involved in cell membrane formation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation pathways in E. coli O157:H7. nih.gov

Semicarbazones, as a class of compounds, are known to exert their antimicrobial effects through various mechanisms. One proposed mechanism is the inhibition of microbial enzymes that are crucial for pathogen survival. For instance, some antimicrobial agents are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. semanticscholar.org While direct evidence for DNA gyrase inhibition by this compound is yet to be established, it remains a plausible mechanism of action. Another potential mechanism is the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, leading to microbial cell death.

Antiproliferative Activity: Cellular and Molecular Mechanisms in Cancer Research

The potential of this compound as an antiproliferative agent has been explored in cancer research, with studies focusing on its cytotoxic effects on cancer cells and the underlying molecular pathways.

An in vivo study has demonstrated the anticancer activity of vanillin semicarbazone (VSC) against Ehrlich ascites carcinoma (EAC) cells in Swiss albino mice. nih.govnih.gov The administration of VSC at doses of 5, 7.5, and 10 mg/kg resulted in a dose-dependent inhibition of EAC cell growth by 67.05%, 78.10%, and 84.42%, respectively. nih.gov This in vivo efficacy suggests that the compound has the potential to be cytotoxic to cancer cells.

While specific in vitro cytotoxicity data (IC50 values) for this compound against a panel of human cancer cell lines is not extensively available in the reviewed literature, studies on the parent compound, vanillin, have shown cytotoxic effects. For example, vanillin has been reported to inhibit the proliferation of human hepatocyte carcinoma (HepG2) and neuroblastoma (SH-SY5Y) cells in a dose-dependent manner. researchgate.net The antiproliferative activity of semicarbazones is often attributed to their ability to chelate metal ions that are essential for tumor cell proliferation and to induce oxidative stress.

Table 3: In Vivo Anticancer Activity of Vanillin Semicarbazone (VSC) Against Ehrlich Ascites Carcinoma (EAC) Cells

| Treatment | Dose (mg/kg, i.p.) | Cell Growth Inhibition (%) |

| VSC | 5 | 67.05 |

| VSC | 7.5 | 78.10 |

| VSC | 10 | 84.42 |

| Bleomycin (Standard) | 0.3 | 88.20 |

Data from an in vivo study in Swiss albino mice. nih.gov

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Research on vanillin suggests that it can induce apoptosis in cancer cells through various mechanisms. Studies have shown that vanillin can lead to a reduction in mitochondrial membrane potential and the production of reactive oxygen species (ROS), ultimately triggering apoptosis in human hepatocyte carcinoma and neuroblastoma cells. nih.gov The induction of apoptosis by vanillin has also been associated with an increased caspase-9 and Bax:Bcl-2 ratio in breast cancer cells. researchgate.net

Enzyme Inhibition Studies Beyond Antimicrobial/Anticancer Contexts

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govmdpi.com Its inhibition is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, and for reducing ammonia volatilization from urea-based fertilizers in agriculture. nih.govscielo.br

Phenolic aldehydes, including vanillin (4-hydroxy-3-methoxybenzaldehyde), have been used as starting points for designing more potent urease inhibitors. While vanillin itself shows only marginal activity, derivatives incorporating urea or thiourea (B124793) scaffolds have demonstrated significantly enhanced, mixed-type inhibition of the enzyme. scielo.br Semicarbazones, as a class, have been investigated as potential urease inhibitors. For example, 2-hydroxy-1-naphthaldehyde (B42665) semicarbazone was identified as a reversible and competitive inhibitor of jack bean urease. rsc.org However, specific mechanistic studies detailing the urease inhibition by this compound itself are not extensively documented in the reviewed literature. The general mechanism for related competitive inhibitors often involves interaction with the nickel ions in the enzyme's active site. nih.govnih.gov

Cysteine proteases are a class of enzymes that play critical roles in the life cycles of various organisms, including parasites like Trypanosoma cruzi (the causative agent of Chagas disease), where the enzyme cruzain is a key virulence factor. usp.br These enzymes are characterized by a catalytic triad (B1167595) typically composed of cysteine, histidine, and asparagine residues in their active site. usp.br The inhibition of these proteases is a validated strategy for the development of new therapeutic agents. nih.govnih.gov

The design of cysteine protease inhibitors often involves creating molecules with a recognition unit that fits into the substrate-binding pockets of the enzyme and a reactive group (or "warhead") that covalently interacts with the nucleophilic cysteine residue in the active site. nih.gov While various semicarbazone and thiosemicarbazone derivatives have been explored for a wide range of biological activities, specific structure-activity relationship studies of this compound as an inhibitor of cysteine proteases like cruzain are not prominently featured in the available research. The broader field focuses on peptidic or peptidomimetic structures, such as peptidyl vinyl sulfones, as potent inhibitors. nih.gov

Antioxidant Properties and Mechanistic Characterization

The antioxidant potential of chemical compounds is frequently evaluated through their ability to scavenge synthetic free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). nih.govresearchgate.netsemanticscholar.orgugm.ac.id These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these radicals, a process often associated with the presence of phenolic hydroxyl groups. nih.gov

This compound, which contains a phenolic fragment, has been investigated for its antioxidant properties. The mechanism of action in these assays involves the transfer of an electron or hydrogen from the antioxidant to the radical, causing a color change that can be measured spectrophotometrically. e3s-conferences.org The presence of the phenolic -OH group on the benzaldehyde (B42025) ring is a key structural feature contributing to this activity. While specific IC50 values for this compound are not consistently reported across the literature, compounds with similar phenolic structures are known to be effective radical scavengers. nih.gov

Table 1: Antioxidant Activity Assay Methods This is an interactive table, you can sort and filter the data.

| Assay | Principle | Radical | Measurement |

|---|---|---|---|

| DPPH | Hydrogen/Electron Donation | 2,2-diphenyl-1-picrylhydrazyl | Decrease in absorbance (color change from violet to yellow) |

| ABTS | Hydrogen/Electron Donation | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Decrease in absorbance (decolorization) |

Biomolecular Interaction Studies

The interaction of small molecules with biological macromolecules like DNA is a fundamental aspect of medicinal chemistry research. These interactions can be studied using various spectroscopic and biophysical techniques.

Studies on Schiff bases and semicarbazones derived from vanillin have explored their ability to bind to DNA. The interaction of this compound and its metal complexes with calf thymus DNA (CT-DNA) can be investigated using UV-Visible absorption spectroscopy. Typically, when a small molecule intercalates into the DNA helix, a decrease in the molar absorptivity (hypochromism) and a slight shift in the wavelength of maximum absorption (red shift) are observed. mdpi.com

While the free ligand of a related vanillin-derived Schiff base showed good binding activity with DNA, its oxidovanadium(V) complexes displayed enhanced binding affinity. mdpi.com Similarly, copper(II) complexes incorporating vanillin have been shown to promote DNA cleavage, particularly in the presence of reactive oxygen species, indicating a potential for oxidative damage to DNA. rsc.org Although vanillin itself has been identified as an inhibitor of DNA-protein kinase (DNA-PK), a key enzyme in DNA repair, the specific DNA binding constant (Kb) for this compound is not detailed in the reviewed sources. nih.gov The formation of hydrogen bonds and potential π–π stacking interactions are often implicated in the binding of such planar aromatic molecules to DNA and proteins. nih.govresearchgate.net

Ligand-Protein Binding Characterization (e.g., Human Serum Albumin (HSA), Bovine Serum Albumin (BSA))

The interaction of small molecules with serum albumins like Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. While direct experimental data on the binding of this compound to HSA or BSA is not extensively detailed in the available literature, studies on the closely related precursor, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), provide significant insights into the potential binding mechanism.

Interaction studies between vanillic acid and HSA have been investigated using fluorescence quenching methods. These experiments indicate that vanillic acid does bind to HSA, with approximately one binding site on the albumin molecule. The nature of this interaction is influenced by temperature; the binding constant (K_b) tends to decrease as temperature increases, suggesting that the resulting complex is not highly stable. The quenching process for the HSA-vanillic acid system is primarily attributed to a dynamic quenching mechanism. Thermodynamic analysis further suggests that the binding is a spontaneous process, driven mainly by hydrogen bonds and van der Waals forces.

Given the structural similarity, it can be hypothesized that this compound would also interact with HSA, likely through its hydroxyl and methoxy (B1213986) functional groups, which can participate in hydrogen bonding. The semicarbazone moiety would introduce additional sites for potential interactions within the binding pockets of the albumin protein.

| Parameter | Value | Conditions |

|---|---|---|

| Binding Sites (n) | ~1 | pH 7.4 |

| Primary Interaction Forces | Hydrogen Bonds, van der Waals forces | - |

| Quenching Mechanism | Dynamic | - |

DNA Interaction Mechanisms

The ability of a compound to interact with DNA is a cornerstone of many therapeutic strategies, particularly in anticancer research. For this compound, direct studies elucidating the specific mechanism of its interaction with DNA, such as intercalation or groove binding, are limited. However, research on a broader class of semicarbazone derivatives provides context for potential biological effects related to DNA.

In a study evaluating the cytotoxic effects of various arylsemicarbazones, one derivative, N²-butyl-5-nitro-2-furfuraldehyde semicarbazone, was found to induce DNA fragmentation in cancer cells at high concentrations. nih.gov This suggests that certain compounds within the semicarbazone family can initiate cellular processes that lead to apoptosis, which involves the cleavage of DNA. While this does not define a direct binding mechanism, it indicates that the compound can trigger downstream pathways affecting DNA integrity. The specific capacity of this compound to directly bind to or indirectly affect DNA remains an area for further investigation.

Molecular Docking and In Silico Predictions of Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of small molecule ligands with the active sites of macromolecular targets like proteins and DNA.

For this compound, specific molecular docking studies detailing its interaction with biological targets such as HSA, BSA, or DNA are not prominently featured in the reviewed literature. However, computational methods have been applied to broader series of arylsemicarbazones to predict their physicochemical properties. nih.gov In one such study, this compound was predicted to have high aqueous solubility, a favorable property for drug development. nih.gov

Binding Affinity and Interaction Site Analysis

Without specific molecular docking studies, a detailed analysis of the binding affinity (typically reported as a binding energy score in kcal/mol) and the specific amino acid residues involved in potential interactions for this compound cannot be provided. Such an analysis would typically identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. For example, docking a similar ligand into a protein like HSA would likely show interactions with residues within its known binding sites, such as those in subdomains IIA or IIIA.

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By comparing the activity of structurally related compounds, key functional groups and structural motifs responsible for efficacy can be identified. researchgate.net

For the arylsemicarbazone class, SAR data has been derived from studies evaluating their cytotoxic activity against various human cancer cell lines. nih.gov In this context, this compound (referred to as compound 3b in the study) was found to be inactive. nih.gov This finding is itself a crucial piece of SAR information, as it establishes a baseline activity for this substitution pattern.

The key SAR insights from this research are as follows:

Influence of Aromatic Substituents : The presence of electron-donating groups (the 4-hydroxy and 3-methoxy groups) on the benzaldehyde ring in this compound did not confer cytotoxic activity. nih.gov

Effect of Lipophilicity and Ring Size : In contrast, derivatives with larger, more lipophilic aromatic systems, such as a 2-hydroxynaphthyl group, showed significant antiproliferative activity. nih.gov

Halogenation : The introduction of halogen atoms onto the aromatic ring also resulted in compounds with notable cytotoxic activity. nih.gov

These findings suggest that for this class of semicarbazones, properties such as increased lipophilicity and the presence of specific substituents like halogens or larger aromatic moieties are critical for enhancing cytotoxic activity. The relatively polar and smaller structure of this compound appears to be unfavorable for the activity measured in these particular assays.

| Structural Feature on Benzaldehyde Ring | Observed Activity | Example/Inference |

|---|---|---|

| 4-hydroxy, 3-methoxy (Electron-donating groups) | Inactive | This compound nih.gov |

| 2-hydroxynaphthyl (Larger, lipophilic system) | Active | Increased lipophilicity enhances activity nih.gov |

| Halogenated phenyl groups | Active | Halogen substitution confers activity nih.gov |

Future Directions and Emerging Research Avenues

Development of Advanced Derivatization Strategies

The inherent biological activities of 4-hydroxy-3-methoxybenzaldehyde semicarbazone have spurred the development of advanced derivatization strategies aimed at enhancing its therapeutic potential. Future research will likely focus on creating novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

One promising approach involves the use of microwave-assisted synthesis . This technique offers several advantages over conventional heating methods, including shorter reaction times, higher yields, and often, improved purity of the final products. Another key area of development is the exploration of "green" solvents , such as ethyl lactate (B86563) and dimethyl isosorbide (B1672297), in the synthesis of semicarbazone derivatives. These environmentally friendly solvents can significantly reduce the ecological impact of chemical synthesis.

Furthermore, the synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, is an emerging trend. For instance, novel vanillin (B372448) derivatives bearing a tacrine or a naphthalimido moiety have been synthesized and evaluated for their potential in treating Alzheimer's disease.

| Derivatization Strategy | Key Advantages | Potential Applications | Supporting Evidence |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, improved purity | Rapid synthesis of diverse libraries of derivatives for screening | Improved synthetic yields of diaryl ketone derivatives of hydroxysemicarbazones. |

| Green Solvents (e.g., ethyl lactate) | Environmentally friendly, reduced toxicity | Sustainable and eco-friendly drug development | Successful synthesis of semicarbazones in ethyl lactate and dimethyl isosorbide. |

| Hybrid Molecule Synthesis | Multi-target activity, enhanced therapeutic efficacy | Development of drugs for complex diseases like Alzheimer's | Synthesis of vanillin-tacrine hybrids with antioxidant and enzyme inhibitory activities. |

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a deeper understanding of the mechanisms of action of this compound and its derivatives, the integration of multi-omics approaches is becoming increasingly crucial. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by the compound in biological systems.

For instance, an integrated proteomic and metabolomic study on the effects of semicarbazide (B1199961) exposure in a marine organism revealed significant alterations in energy metabolism, lipid metabolism, and immune regulation. Such studies can help identify the specific cellular pathways and molecular targets affected by the compound. By analyzing changes in protein and metabolite levels, researchers can elucidate the intricate network of interactions that underlie the compound's biological effects.

Future research will likely employ these multi-omics strategies to investigate the detailed mechanisms of action of this compound in various disease models. This will facilitate the identification of novel biomarkers for drug efficacy and potential side effects.

| Omics Approach | Type of Data Generated | Potential Insights into Mechanism of Action | Example Study |

|---|---|---|---|

| Proteomics | Changes in protein expression levels and post-translational modifications | Identification of direct protein targets and affected signaling pathways | Proteomic analysis of cancer cells treated with a KRAS inhibitor revealed alterations in the MAPK pathway. |

| Metabolomics | Alterations in the levels of small molecule metabolites | Understanding the impact on cellular metabolism and bioenergetics | Metabolomic analysis of semicarbazide-treated sea cucumbers showed inhibition of energy and lipid metabolism. |

| Transcriptomics | Changes in gene expression levels (mRNA) | Identifying genes whose expression is modulated by the compound | Transcriptomic analysis of cigar tobacco under shading revealed changes in genes related to photosynthesis. |

Exploration of Novel Biological Targets and Therapeutic Applications

The diverse biological activities of vanillin and its derivatives, including this compound, suggest a broad range of potential therapeutic applications. While its anticancer and antimicrobial properties are well-documented, emerging research is uncovering novel biological targets and therapeutic avenues.

One area of active investigation is its potential as an enzyme inhibitor . For example, vanillin-derived hydrazones have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This opens up the possibility of developing new treatments for neurodegenerative disorders.

Furthermore, the structural similarity of semicarbazones to other bioactive molecules suggests that they may interact with a variety of other biological targets. Future research will likely involve high-throughput screening of this compound and its derivatives against a wide range of enzymes, receptors, and ion channels to identify new therapeutic opportunities. The development of multi-target-directed ligands (MTDLs) based on the vanillin scaffold is a particularly promising strategy for complex diseases.

| Potential Therapeutic Application | Novel Biological Target | Supporting Research |

|---|---|---|

| Neurodegenerative Diseases (e.g., Alzheimer's) | Acetylcholinesterase (AChE) | Vanillin hydrazones demonstrated significant AChE inhibition. |

| Cancer | Not fully elucidated, potential for multi-target effects | Vanillin semicarbazone showed potent anticancer activity against Ehrlich ascites carcinoma cells. |

| Bacterial Infections | Bacterial cell wall synthesis or other essential enzymes | Hydroxysemicarbazone derivatives exhibited antibacterial activity against various strains. |

Refined Computational Models for Predictive Research

Computational methods are playing an increasingly important role in drug discovery and development. For this compound, refined computational models can accelerate the design and optimization of new derivatives with enhanced activity and reduced toxicity.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the chemical structure of a series of compounds with their biological activity. By developing robust QSAR models, researchers can predict the activity of virtual compounds before they are synthesized, thereby saving time and resources.

Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding interactions between a ligand and its target protein at the atomic level. These techniques can be used to predict the binding affinity of a compound and to identify key amino acid residues involved in the interaction. This information is invaluable for the rational design of more potent and selective inhibitors.

Future research will focus on developing more accurate and predictive computational models by incorporating larger datasets, advanced machine learning algorithms, and more sophisticated simulation techniques.

| Computational Model | Purpose in Drug Discovery | Key Output/Information | Example Application |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new compounds based on their chemical structure | A mathematical equation correlating structural descriptors with activity | QSAR studies on quinolinone-based thiosemicarbazones identified key structural features for antituberculosis activity. |

| Molecular Docking | Predicting the preferred binding orientation of a ligand to its target protein | Binding affinity scores and visualization of the binding pose | Molecular docking of vanillin derivatives with acetylcholinesterase revealed interactions with key active site residues. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of a ligand-protein complex over time | Information on the stability of the complex and conformational changes | MD simulations of sigmacidins provided insights into their mechanism of action as antimicrobials. |

Scalable and Sustainable Synthesis Methodologies

As promising drug candidates emerge from research on this compound, the development of scalable and sustainable synthesis methodologies becomes paramount. The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to minimize environmental impact and reduce costs.

For the synthesis of the semicarbazone itself, methods that reduce the number of reaction steps and minimize the use of hazardous reagents are being developed. The use of flow chemistry and other continuous manufacturing technologies also holds promise for the scalable and cost-effective production of these compounds.

| Sustainable Approach | Description | Benefit | Relevant Research |

|---|---|---|---|

| Bio-based Feedstocks | Utilizing renewable resources like lignin for vanillin synthesis | Reduces reliance on fossil fuels and promotes a circular economy | Review on the potential of lignin for vanillin production. |

| Green Solvents and Catalysts | Employing environmentally friendly solvents and catalysts in the synthesis | Minimizes pollution and improves worker safety | Use of ethyl lactate as a green solvent for semicarbazone synthesis. |

| Process Intensification | Using technologies like microwave synthesis and flow chemistry | Increases efficiency, reduces energy consumption, and allows for easier scale-up | Microwave-assisted synthesis of hydroxysemicarbazone derivatives. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-3-methoxybenzaldehyde semicarbazone, and how can reaction conditions be optimized?

- Methodology :